Cas no 845555-94-4 ((αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid)

(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid 化学的及び物理的性質
名前と識別子
-
- (αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid
- (R)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoicacid
- MNI-caged-D-aspartate
- 4-Methoxy-7-nitroindolinyl-caged-D-aspartate
- (R)-?-Amino-2,3-dihydro-4-methoxy-7-nitro-?-oxo-1H-indole-1-butanoic acid
- (R)-alpha-Amino-2,3-dihydro-4-methoxy-7-nitro-gamma-oxo-1H-indole-1-butanoicacid
- (alphaR)-alpha-Amino-gamma-oxo-4-methoxy-7-nitro-2,3-dihydro-1H-indole-1-butyric acid
- (alphaR)-alpha-Amino-2,3-dihydro-4-methoxy-7-nitro-gamma-oxo-1H-Indole-1-butanoic Acid
- (R)-2-Amino-4-(4-methoxy-7-nitroindolin-1-yl)-4-oxobutanoic acid
- AKOS040745242
- 845555-94-4
- (2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
- (alphaR)-alpha-Amino-2,3-dihydro-4-methoxy-7-nitro-gamma-oxo-1H-Indole-1-butanoicAcid
- AKOS024457025
- PD070606
-
- インチ: 1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1
- InChIKey: ATNVWKDWOLQDKH-MRVPVSSYSA-N
- ほほえんだ: O(C)C1=CC=C(C2=C1CCN2C(C[C@H](C(=O)O)N)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 309.09608521g/mol
- どういたいしつりょう: 309.09608521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.5
- トポロジー分子極性表面積: 139
(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5618-50mg |
MNI-caged-D-aspartate |
845555-94-4 | 98% | 50mg |
¥13836.00 | 2023-09-10 | |
A2B Chem LLC | AH54165-50mg |
(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoicAcid |
845555-94-4 | 50mg |
$1975.00 | 2024-04-19 | ||
A2B Chem LLC | AH54165-10mg |
(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoicAcid |
845555-94-4 | 10mg |
$684.00 | 2024-04-19 | ||
TRC | A604820-50mg |
(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid |
845555-94-4 | 50mg |
$ 988.00 | 2023-04-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5618-10mg |
MNI-caged-D-aspartate |
845555-94-4 | 98% | 10mg |
¥3413.00 | 2023-09-10 | |
TRC | A604820-10mg |
(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid |
845555-94-4 | 10mg |
$ 236.00 | 2023-04-19 |
(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acidに関する追加情報
Comprehensive Overview of (αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid (CAS No. 845555-94-4)
(αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid (CAS No. 845555-94-4) is a specialized indole derivative with significant potential in pharmaceutical research and biochemical applications. This compound features a unique structural framework, combining an indole core with a nitro group and a methoxy substituent, making it a valuable candidate for drug discovery and enzyme inhibition studies. Its molecular formula and precise stereochemistry contribute to its distinct reactivity and biological activity.
The chemical properties of (αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid are characterized by its moderate solubility in polar solvents and stability under controlled conditions. Researchers often explore its role as a building block in synthesizing more complex molecules, particularly those targeting neurological pathways or inflammatory responses. The presence of the nitro group enhances its electron-withdrawing capabilities, which is critical in designing compounds with specific binding affinities.
In recent years, the demand for indole-based compounds like (αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid has surged due to their relevance in neurodegenerative disease research. Scientists are investigating its potential as a modulator of enzyme activity, particularly in pathways associated with oxidative stress. This aligns with current trends in precision medicine, where targeted molecular interventions are prioritized for conditions like Alzheimer's and Parkinson's diseases.
The synthetic applications of this compound extend to peptide chemistry and bioconjugation. Its amino acid moiety allows for seamless integration into peptide chains, enabling the development of novel therapeutic agents. Additionally, its nitro-indole structure is being studied for its fluorescence properties, which could be leveraged in bioimaging and diagnostic tools.
From a market perspective, (αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid is gaining traction among pharmaceutical manufacturers and research institutions. The growing focus on small molecule therapeutics and drug repurposing has amplified interest in structurally unique compounds like this one. Suppliers are increasingly optimizing synthesis protocols to meet the demand for high-purity batches, ensuring consistency for preclinical studies.
For researchers exploring structure-activity relationships (SAR), this compound offers a versatile scaffold. Modifications to its methoxy or nitro groups can yield derivatives with enhanced bioavailability or target specificity. Such studies are pivotal in advancing personalized medicine, where tailored compounds address individual patient needs.
In summary, (αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid (CAS No. 845555-94-4) represents a promising chemical entity with multifaceted applications. Its role in drug development, biochemical research, and diagnostic innovation underscores its importance in modern science. As the scientific community continues to unravel its potential, this compound is poised to contribute significantly to breakthroughs in healthcare and biotechnology.
845555-94-4 ((αR)-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-Indole-1-butanoic Acid) 関連製品
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